![molecular formula C16H9BrO4 B3300719 3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one CAS No. 904454-33-7](/img/structure/B3300719.png)
3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one
Overview
Description
Safety and Hazards
Mechanism of Action
Target of Action
It is structurally similar to bromfenac, a nonsteroidal anti-inflammatory drug (nsaid) used to treat postoperative pain and inflammation of the eye . Bromfenac primarily targets Prostaglandin G/H synthase 2 (COX-2) and has a lower affinity for Prostaglandin G/H synthase 1 (COX-1) . These enzymes play a crucial role in the synthesis of prostaglandins, which are mediators of inflammation .
Mode of Action
Based on its similarity to bromfenac, it is likely that it inhibits the synthesis of prostaglandins by blocking the activity of cox-1 and cox-2 enzymes . This inhibition results in reduced inflammation and pain, particularly in ocular tissues .
Biochemical Pathways
Bromfenac, a structurally similar compound, affects theprostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, it reduces the production of prostaglandins, which are involved in the mediation of inflammation, pain, and fever .
Pharmacokinetics
Bromfenac, a structurally similar compound, has been studied in this regard . It is generally well-tolerated, and its plasma levels remain very low during therapy, suggesting that interactions with drugs taken orally are unlikely .
Result of Action
Bromfenac, a structurally similar compound, has been shown to reduce ocular inflammation and pain following cataract surgery . It achieves this by inhibiting the synthesis of prostaglandins, thereby reducing inflammation and pain .
properties
IUPAC Name |
3-(4-bromobenzoyl)-7-hydroxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrO4/c17-11-4-1-9(2-5-11)15(19)13-7-10-3-6-12(18)8-14(10)21-16(13)20/h1-8,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHXQRQNFRVDIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C(C=C3)O)OC2=O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromobenzoyl)-7-hydroxy-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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